N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine
Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine is an organic compound that belongs to the class of phenylcyclohexylamines This compound is characterized by the presence of a cyclohexane ring substituted with a phenyl group and an amine group, along with a 3,5-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3,5-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 3,5-dimethoxybenzaldehyde with a suitable reducing agent to form 3,5-dimethoxybenzyl alcohol, followed by conversion to 3,5-dimethoxybenzyl chloride using thionyl chloride.
Cyclohexanone derivative formation: Cyclohexanone is reacted with phenylmagnesium bromide (Grignard reagent) to form 4-phenylcyclohexanol.
Amine formation: The 4-phenylcyclohexanol is then converted to 4-phenylcyclohexanone using an oxidizing agent such as PCC (Pyridinium chlorochromate). The resulting ketone is then subjected to reductive amination with the 3,5-dimethoxybenzyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative reducing agents, and catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and H2O2.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anesthetic.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activity.
3,5-Dimethoxyphenethylamine: Another positional isomer with distinct chemical properties.
4-Phenylcyclohexan-1-amine: Lacks the 3,5-dimethoxyphenylmethyl group, resulting in different reactivity and applications.
Uniqueness
N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine is unique due to the combination of the cyclohexane ring, phenyl group, and 3,5-dimethoxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-4-phenylcyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-23-20-12-16(13-21(14-20)24-2)15-22-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-7,12-14,18-19,22H,8-11,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIGBSBKUINHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2CCC(CC2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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